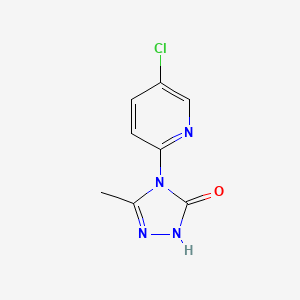
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, yielding the desired triazole compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow microreactor systems for better efficiency, and ensuring sustainable practices .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazole ring or the chloropyridine moiety.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit collagen production in anti-fibrosis applications by targeting collagen prolyl 4-hydroxylases .
Comparison with Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds share structural similarities and have diverse biomedical applications.
Uniqueness: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is unique due to its specific combination of a chloropyridine moiety and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-(5-chloropyridin-2-yl)-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7ClN4O/c1-5-11-12-8(14)13(5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,12,14) |
InChI Key |
QPHOZFOYRZFAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N1C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(Isopropylamino)thiazolo[5,4-b]pyridin-5-yl)methanol](/img/structure/B8328178.png)
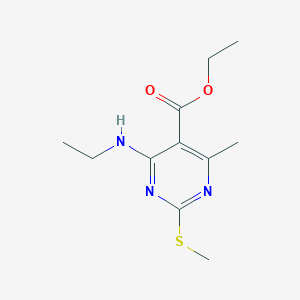
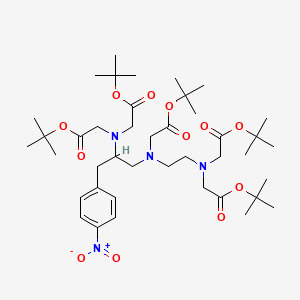

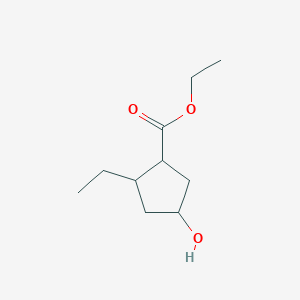
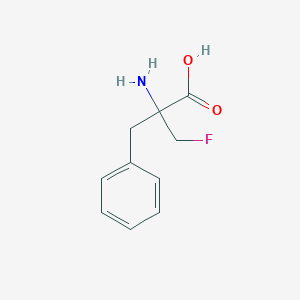
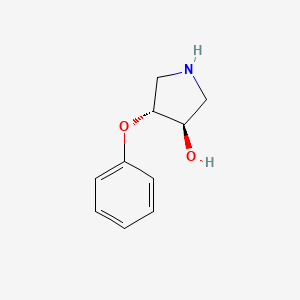
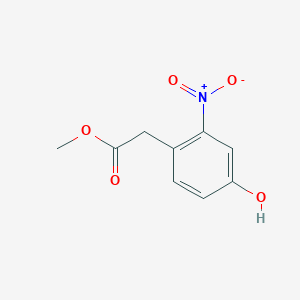
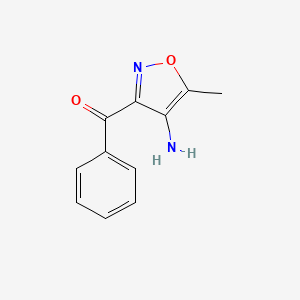
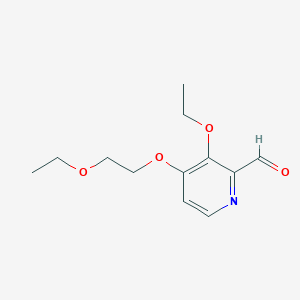
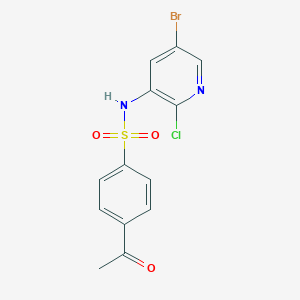
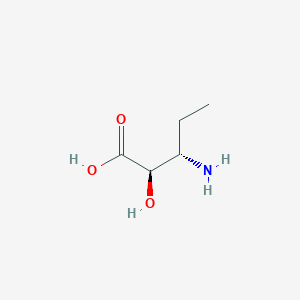
![4-Bromo-2-[(3,5-difluorophenoxy)methyl]benzoic acid](/img/structure/B8328243.png)
![Stannane, tributyl[2-(trifluoromethyl)phenyl]-](/img/structure/B8328249.png)
